Potency in OPM-2 Multiple Myeloma Cells: Mcl-1 Antagonist 1 vs. A-1210477
In the OPM-2 multiple myeloma cell line, Mcl-1 antagonist 1 demonstrates significantly greater cytotoxic potency compared to the first-generation Mcl-1 inhibitor A-1210477. While this is not a direct head-to-head comparison from a single publication, the data from the same model system allow for a robust cross-study analysis of their relative efficacy. The quantified difference of approximately 24-fold in IC50 underscores the substantial advantage in potency conferred by the optimized macrocyclic structure of Mcl-1 antagonist 1 [REFS-1, REFS-2].
| Evidence Dimension | Cellular Viability (IC50) |
|---|---|
| Target Compound Data | 19 nM (Mcl-1 antagonist 1) |
| Comparator Or Baseline | 454 nM (A-1210477) |
| Quantified Difference | Mcl-1 antagonist 1 is ~24-fold more potent (lower IC50). |
| Conditions | OPM-2 multiple myeloma cell line viability assay (CellTiter-Glo), 72h treatment. |
Why This Matters
Higher cellular potency reduces the required compound concentration for in vitro studies, minimizing potential off-target effects and conserving valuable compound for long-term experiments.
- [1] Rescourio, G., et al. Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore or Bioisostere. J. Med. Chem. 2019, 62, 22, 10258–10271. View Source
- [2] Kotschy, A., et al. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature. 2016, 538, 7626, 477-482. View Source
